molecular formula C16H9BrClN3O B13447842 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1390987-84-4

3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13447842
CAS No.: 1390987-84-4
M. Wt: 374.62 g/mol
InChI Key: WGSCOPHZHACGDP-AWNIVKPZSA-N
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Description

3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an indole derivative. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives in the presence of dimethyl sulfoxide (DMSO) at room temperature . This reaction is accompanied by DMSO oxidation, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with central nervous system receptors, potentially acting as a sedative, anticonvulsant, or anxiolytic . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and indole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1390987-84-4

Molecular Formula

C16H9BrClN3O

Molecular Weight

374.62 g/mol

IUPAC Name

(3E)-3-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-6-chloro-1H-indol-2-one

InChI

InChI=1S/C16H9BrClN3O/c17-9-1-4-15-19-7-11(21(15)8-9)6-13-12-3-2-10(18)5-14(12)20-16(13)22/h1-8H,(H,20,22)/b13-6+

InChI Key

WGSCOPHZHACGDP-AWNIVKPZSA-N

Isomeric SMILES

C1=CC\2=C(C=C1Cl)NC(=O)/C2=C/C3=CN=C4N3C=C(C=C4)Br

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CN=C4N3C=C(C=C4)Br

Origin of Product

United States

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